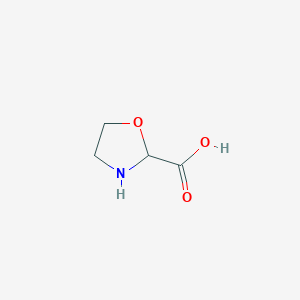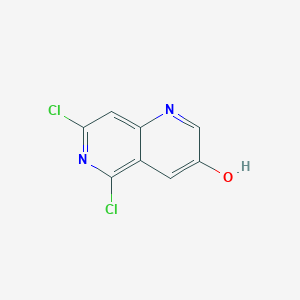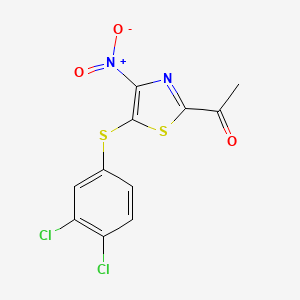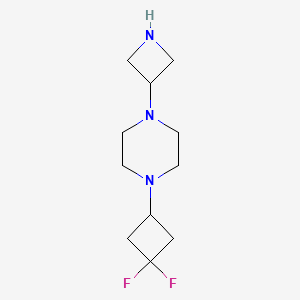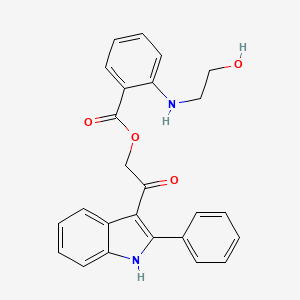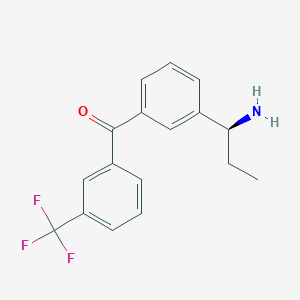
(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminopropyl group and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with (S)-1-aminopropylbenzene under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反応の分析
Types of Reactions
(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted amines.
科学的研究の応用
(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (S)-3-(1-aminopropyl)phenylmethanone hydrochloride
- 3-(trifluoromethyl)phenylmethanone hydrochloride
- (S)-1-aminopropyl-3-(trifluoromethyl)benzene
Uniqueness
What sets (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride apart from similar compounds is the presence of both the aminopropyl and trifluoromethyl groups
特性
分子式 |
C17H16F3NO |
|---|---|
分子量 |
307.31 g/mol |
IUPAC名 |
[3-[(1S)-1-aminopropyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H16F3NO/c1-2-15(21)11-5-3-6-12(9-11)16(22)13-7-4-8-14(10-13)17(18,19)20/h3-10,15H,2,21H2,1H3/t15-/m0/s1 |
InChIキー |
RYKFETRNRBMIRJ-HNNXBMFYSA-N |
異性体SMILES |
CC[C@@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
正規SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


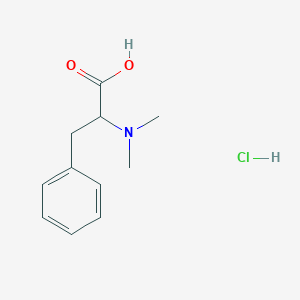
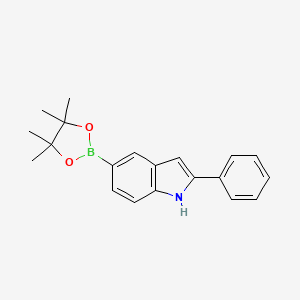

![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
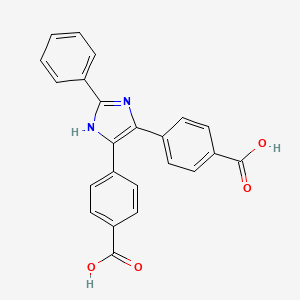
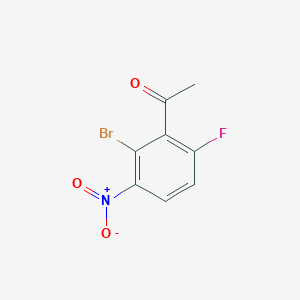
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
